4,5-Dicaffeoylquinic acid

Beschreibung

3,4-Dicaffeoylquinic acid has been reported in Crassocephalum crepidioides, Gelasia latifolia, and other organisms with data available.

See also: Lonicera japonica flower (part of); Stevia rebaudiuna Leaf (part of).

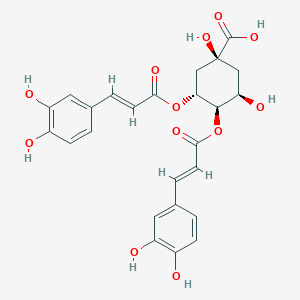

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCLZKMFXSILNL-PSEXTPKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14534-61-3, 89886-31-7 | |

| Record name | 3,4-Di-O-caffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dicaffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-DICAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45777W94HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

234 - 238 °C | |

| Record name | 3,4-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4,5-Dicaffeoylquinic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dicaffeoylquinic acid (4,5-DCQA) is a naturally occurring phenolic compound belonging to the family of chlorogenic acids. It is an ester formed from caffeic acid and quinic acid. Found in a variety of plant species, 4,5-DCQA has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, and biological activities, with a focus on its potential therapeutic applications. The information is presented to support researchers, scientists, and drug development professionals in their exploration of this promising bioactive molecule.

Nomenclature and Synonyms

The standardized nomenclature and common synonyms for this compound are crucial for accurate identification and literature review.

IUPAC Name: (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid[1][2]

Synonyms:

-

Isochlorogenic acid b[1]

-

3,4-Di-O-Caffeoylquinic acid (Note: This is also used as a synonym for other isomers, causing potential confusion)[7]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₄O₁₂ | [1][6] |

| Molecular Weight | 516.45 g/mol | [4][6] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 234 - 238 °C | |

| Solubility | Soluble in DMSO (≥41.4 mg/mL) and EtOH (≥14.77 mg/mL); Insoluble in water. | [5] |

| Purity | ≥85% (LC/MS-ELSD) to ≥98% | [4][6] |

Table 2: Spectral Data for this compound

| Spectral Data Type | Key Features | Reference |

| UV-Vis (λmax) | 219, 245, 331 nm | [6] |

| ¹H-NMR | Signals corresponding to two caffeoyl moieties and one quinic acid moiety. | |

| ¹³C-NMR | Consistent with the presence of 25 carbon atoms. | |

| Mass Spectrometry | Molecular ion peaks confirming the molecular weight. |

Biological Activities and Quantitative Data

This compound exhibits a wide range of biological activities, making it a subject of interest for drug development. The following tables summarize key in vitro and in vivo findings.

Table 3: Anti-HIV Activity of this compound

| Assay | Target | IC₅₀ / EC₅₀ | Reference |

| HIV-1 Integrase Inhibition (3' end processing) | HIV-1 Integrase | 0.13 µg/mL | |

| HIV-1 Integrase Inhibition (3' end joining) | HIV-1 Integrase | 0.24 µg/mL | |

| HIV-1 Integrase Inhibition (disintegration) | HIV-1 Integrase | 0.3 µg/mL | |

| HIV-1 Replication Inhibition | MT-2 T lymphoblastoid cells | 2 µg/mL |

Table 4: Antioxidant and Anti-inflammatory Activities of this compound

| Assay | System | IC₅₀ / Inhibition | Reference |

| DPPH Radical Scavenging | Cell-free | 19.8 µM | |

| Superoxide Production Inhibition | fMLF/cytochalasin B-activated human neutrophils | 1.49 µM | |

| PGE₂ Production Inhibition | LPS-stimulated U937 cells | Concentration-dependent | |

| Melanogenesis Inhibition | B16F1 murine melanocytes | 84% inhibition at 25 µM | |

| Mushroom Tyrosinase Inhibition | Cell-free | 32% inhibition at 50 µM | |

| NO Production Inhibition | LPS-stimulated RAW264.7 cells | PoD: 4–40 µM | [4] |

Table 5: Anticancer Activity of this compound

| Cell Line | Activity | IC₅₀ | Reference |

| DU-145 (Prostate Cancer) | Dose-dependent inhibition, cell cycle arrest | 5 µM | [3] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. Below are representative protocols for key experiments cited in the literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Protocol:

-

Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution, from which serial dilutions are made.

-

Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the this compound solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

HIV-1 Integrase Inhibition Assay

This assay assesses the ability of a compound to inhibit the enzymatic activity of HIV-1 integrase, which is essential for viral replication.

Principle: The assay typically uses purified recombinant HIV-1 integrase and oligonucleotide substrates that mimic the viral DNA ends. The inhibition of the 3'-processing and strand transfer reactions is measured.

Protocol:

-

Reaction Components: The reaction mixture typically contains purified HIV-1 integrase, a labeled (e.g., fluorescent or radioactive) oligonucleotide substrate representing the viral DNA terminus, a target DNA substrate (for the strand transfer step), and a reaction buffer containing necessary cofactors (e.g., Mg²⁺ or Mn²⁺).

-

Inhibitor Addition: this compound at various concentrations is pre-incubated with the integrase enzyme.

-

Initiation of Reaction: The reaction is initiated by the addition of the DNA substrates.

-

Incubation: The reaction is allowed to proceed at 37°C for a specific duration.

-

Termination and Analysis: The reaction is stopped, and the products are separated by denaturing polyacrylamide gel electrophoresis. The amount of processed or strand-transferred product is quantified using autoradiography or fluorescence imaging.

-

IC₅₀ Determination: The concentration of this compound that inhibits 50% of the integrase activity (IC₅₀) is calculated from a dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key cellular signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

In inflammatory responses, this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines.

Caption: Inhibition of NF-κB and MAPK pathways by 4,5-DCQA.

Inhibition of HIV-1 Integrase

This compound is a potent inhibitor of HIV-1 integrase, a key enzyme in the viral life cycle. It interferes with both the 3'-processing and strand transfer steps of the integration process, thereby preventing the insertion of the viral DNA into the host genome.

Caption: Mechanism of HIV-1 integrase inhibition by 4,5-DCQA.

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and biological screening of this compound from a plant source.

Caption: Workflow for isolation and analysis of 4,5-DCQA.

Conclusion

This compound is a multifaceted natural product with a well-defined chemical structure and a broad spectrum of biological activities. Its potent antioxidant, anti-inflammatory, antiviral, and anticancer properties make it a compelling candidate for further investigation in the fields of pharmacology and drug development. This technical guide provides a foundational resource for researchers, summarizing the current knowledge and providing key data and methodologies to facilitate future studies into the therapeutic potential of this remarkable compound.

References

- 1. Anti-Inflammatory Effect of this compound on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Prostate Cancer Cells by this compound through Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Effect of this compound on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Chondroprotective Effects of this compound in Osteoarthritis through NF-κB Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Botanical Trove: A Technical Guide to Natural Sources of 4,5-Dicaffeoylquinic Acid

For Immediate Release

This technical guide provides a comprehensive overview of the natural plant sources of 4,5-Dicaffeoylquinic acid (4,5-diCQA), a phenolic compound of significant interest to researchers, scientists, and drug development professionals for its diverse pharmacological activities. This document outlines the quantitative distribution of 4,5-diCQA in various plant species, details experimental protocols for its extraction and analysis, and illustrates its biosynthetic pathway.

Introduction

This compound is a derivative of caffeic acid and quinic acid, belonging to the larger class of chlorogenic acids. It has garnered considerable attention for its potential therapeutic applications, including antioxidant, anti-inflammatory, and antiviral properties. Identifying and quantifying its presence in natural sources is a critical first step in harnessing its potential for drug discovery and development. This guide serves as a technical resource for professionals engaged in the exploration and utilization of this promising phytochemical.

Quantitative Distribution of this compound in Plants

The occurrence and concentration of this compound vary significantly among different plant species and even between different parts of the same plant. The following table summarizes the available quantitative data for 4,5-diCQA in several documented botanical sources.

| Plant Species | Family | Plant Part | Concentration of this compound | Reference |

| Gynura divaricata | Asteraceae | Whole Plant (powder) | 6.84 ± 0.14 mg/g | [1] |

| Artemisia princeps | Asteraceae | Aerial Parts | Presence confirmed, quantitative data variable | [2] |

| Laggera alata | Asteraceae | Whole Plant | Major component, specific quantification not provided | [3] |

| Hedera helix (Ivy) | Araliaceae | Leaves | Presence confirmed, specific quantification not provided | [4][5] |

| Artemisia capillaris | Asteraceae | Aerial Parts | Active component, specific quantification not provided | [6][7][8] |

| Ilex pubescens | Aquifoliaceae | Leaves | Presence identified | [9] |

| Echinacea purpurea | Asteraceae | Roots and Aerial Parts | Dicaffeoylquinic acid isomers present, specific 4,5-diCQA concentration not detailed | [10][11][12] |

| Cynara cardunculus (Globe Artichoke) | Asteraceae | Leaves | Isomers of dicaffeoylquinic acid identified | [1][13] |

| Ainsliaea fragrans | Asteraceae | Not specified | Presence confirmed |

It is important to note that the concentration of 4,5-diCQA can be influenced by various factors, including geographical location, harvest time, and post-harvest processing.

Experimental Protocols

Accurate quantification of this compound necessitates robust and validated experimental protocols. This section details methodologies for extraction and analysis based on established scientific literature.

Extraction of this compound

a) Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction is an efficient method for obtaining 4,5-diCQA from plant matrices.

-

Sample Preparation: Air-dry the plant material (leaves, stems, etc.) at room temperature in a shaded area. Grind the dried material into a fine powder.

-

Extraction Solvent: A mixture of 75% methanol in water has been shown to be effective for extracting caffeoylquinic acids.[14]

-

Procedure:

-

Weigh a precise amount of the powdered plant material (e.g., 0.3 g).

-

Add a specific volume of the extraction solvent (e.g., 15 mL) to the sample in a suitable vessel.

-

Place the vessel in an ultrasonic bath.

-

Sonication parameters can be set to a frequency of 40 kHz and a power of 135 W.[15]

-

Set the temperature to 40°C and the ultrasound amplitude to 60%.[14]

-

After extraction, centrifuge the mixture to separate the supernatant from the solid plant material.

-

Collect the supernatant containing the extracted compounds. The extraction can be repeated on the plant residue to maximize yield.

-

Combine the supernatants and filter through a 0.45 µm membrane filter prior to HPLC or LC-MS analysis.

-

Analytical Quantification

a) High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a widely used technique for the separation and quantification of phenolic compounds.

-

Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program: A representative gradient program is as follows: 0-8 min, 15% B; 8-12 min, 15-30% B; 12-16 min, 30% B; 16-20 min, 30-15% B; 20-25 min, 15% B.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 330 nm.[16]

-

Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of 4,5-diCQA in the plant extract is then determined by comparing its peak area to the calibration curve.

b) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and selectivity for the identification and quantification of 4,5-diCQA, especially in complex matrices.

-

LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and shorter run times. The column and mobile phase conditions can be similar to the HPLC-DAD method.

-

Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for phenolic acids.

-

MS/MS Parameters:

-

Parent Ion: The deprotonated molecule [M-H]⁻ of 4,5-diCQA (m/z 515.1).

-

Fragment Ions: Characteristic fragment ions for 4,5-diCQA include m/z 353.1 ([M-H-Caffeoyl]⁻), 191.0 (Quinic acid), and 179.0 (Caffeic acid).[17]

-

-

Quantification: Multiple Reaction Monitoring (MRM) mode is used for quantification on a triple quadrupole mass spectrometer, monitoring the transition from the parent ion to a specific fragment ion. A calibration curve with a reference standard is required for accurate quantification.

Biosynthesis of this compound

This compound is synthesized in plants through the phenylpropanoid pathway. This complex metabolic route produces a wide array of phenolic compounds from the amino acid phenylalanine. The key steps leading to the formation of dicaffeoylquinic acids are illustrated in the following diagram.

References

- 1. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of five active compounds in Artemisia princeps and A. capillaris based on UPLC-DAD and discrimination of two species with multivariate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective Properties of Laggera alata Extract and its Principle Components Against d-Galactosamine-Injured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive phenolics fraction of Hedera helix L. (Common Ivy Leaf) standardized extract ameliorates LPS-induced acute lung injury in the mouse model through the inhibition of proinflammatory cytokines and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Isolation of 4,5-O-Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg and Its Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Artemisia capillaris extract | MDedge [live.mdedge.com]

- 8. researchgate.net [researchgate.net]

- 9. Bioassay guided isolation of caffeoylquinic acids from the leaves of Ilex pubescens Hook. et Arn. and investigation of their anti-influenza mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Echinacea: Bioactive Compounds and Agronomy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Echinacea purpurea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Patterns of Variation in Alkamides and Cichoric Acid in Roots and Aboveground Parts of Echinacea purpurea (L.) Moench - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. academicjournals.org [academicjournals.org]

- 16. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The intricate Biosynthesis of Dicaffeoylquinic Acid Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds renowned for their significant therapeutic potential, including antioxidant, anti-inflammatory, and antiviral properties. As interest in these molecules for drug development and nutraceutical applications grows, a comprehensive understanding of their biosynthesis is paramount. This technical guide provides an in-depth exploration of the enzymatic pathways leading to the formation of various DCQA isomers, details on their regulation, and methodologies for their study.

The Core Biosynthetic Pathway: From Phenylalanine to Dicaffeoylquinic Acids

The biosynthesis of DCQA isomers is an extension of the general phenylpropanoid pathway, commencing with the amino acid L-phenylalanine. A series of enzymatic reactions leads to the formation of hydroxycinnamoyl-CoA esters, which serve as the acyl donors for the esterification of quinic acid. Three key enzymes orchestrate the formation of caffeoylquinic acid (CQA), the precursor to DCQAs: Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT), Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT), and p-Coumaroyl Ester 3'-Hydroxylase (C3'H), a cytochrome P450 enzyme.[1][2][3]

The formation of various DCQA isomers, such as 1,3-diCQA (cynarin), 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA, occurs through the subsequent acylation of a mono-caffeoylquinic acid molecule with a second caffeoyl-CoA molecule, a reaction also catalyzed by HQT, demonstrating its dual catalytic activity.[4]

Below is a diagram illustrating the central enzymatic steps in the biosynthesis of DCQA isomers.

Quantitative Insights into DCQA Biosynthesis

The production of DCQA isomers varies significantly among plant species and is influenced by environmental factors. Globe artichoke (Cynara cardunculus var. scolymus) and coffee (Coffea sp.) are particularly rich sources of these compounds.[1][5] Stress conditions, such as UV-C irradiation, have been shown to markedly induce the biosynthesis of DCQAs in plants like the globe artichoke.[4][5][6]

Table 1: Quantitative Data on Dicaffeoylquinic Acid (DCQA) Isomer Content in Various Plant Sources

| Plant Source | Tissue | DCQA Isomer | Concentration (mg/kg dry weight) | Reference |

| Globe Artichoke (Cynara cardunculus) | Heads | 1,5-di-O-caffeoylquinic acid | 3890 | [7] |

| Heads | 1,3-di-O-caffeoylquinic acid (Cynarin) | 6.12 | [8] | |

| Heads | 3,4-di-O-caffeoylquinic acid | 42.87 | [8] | |

| Heads | 3,5-di-O-caffeoylquinic acid | 3269 (in pomace) | [7] | |

| Leaves (Untreated) | 1,5-diCQA | ~250 | [4] | |

| Leaves (UV-C Treated) | 1,5-diCQA | ~700 | [4] | |

| Green Coffee Beans (Coffea arabica) | Beans | 3,4-dicaffeoylquinic acid | Higher in American vs. African origins | [9] |

| Beans | 3,5-dicaffeoylquinic acid | - | [5] | |

| Beans | 4,5-dicaffeoylquinic acid | - | [5] | |

| Roasted Coffee Beans (Coffea sp.) | Beans | Dicaffeoylquinic acids | Levels decrease with roasting | [5] |

Table 2: Kinetic Parameters of Key Enzymes in DCQA Biosynthesis

| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference |

| HCT | Physcomitrium patens | p-Coumaroyl-CoA | - | - | [10] |

| Shikimate | 220 | 5.1 s-1 (kcat) | [10] | ||

| Quinate | 9400 | 3.5 s-1 (kcat) | [10] | ||

| HQT | Nicotiana tabacum | Caffeoyl-CoA | 30 | - | [3] |

| Quinate | 200 | - | [3] | ||

| C3'H (CYP98A3) | Arabidopsis thaliana | p-Coumaroyl-shikimate | ~5 | - | [11] |

| p-Coumaroyl-quinate | ~10 | - | [11] |

Regulation of DCQA Biosynthesis by UV-C Radiation

Exposure to UV-C light is a potent elicitor of DCQA biosynthesis.[4][5] This response is mediated by a complex signaling cascade that ultimately leads to the transcriptional activation of the genes encoding the biosynthetic enzymes.

The UV-B photoreceptor UVR8 plays a central role in perceiving the light signal.[10][11][12][13] Upon UV-B absorption, the UVR8 homodimer monomerizes and interacts with the E3 ubiquitin ligase CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1).[10][11][13] This interaction stabilizes the transcription factor ELONGATED HYPOCOTYL 5 (HY5).[10][12][14] HY5, in turn, activates the expression of key transcriptional regulators of the phenylpropanoid pathway, including R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins, which form a regulatory complex often referred to as the MBW complex.[1][2][15][16][17] This complex then binds to the promoters of the DCQA biosynthetic genes, such as HQT, HCT, and C3'H, to upregulate their expression.

Experimental Protocols

A crucial aspect of studying DCQA biosynthesis involves robust experimental procedures for enzyme activity assays and the quantification of metabolites.

Extraction and Quantification of Dicaffeoylquinic Acid Isomers by LC-MS

This protocol outlines a general procedure for the extraction and analysis of DCQAs from plant material.

Materials:

-

Plant tissue (fresh or freeze-dried)

-

Liquid nitrogen

-

80% Methanol

-

Centrifuge

-

LC-MS system equipped with a C18 column

Procedure:

-

Grind the plant tissue to a fine powder in liquid nitrogen.

-

Extract the powder with 80% methanol at a ratio of 1:10 (w/v) by vortexing and sonication.

-

Centrifuge the extract at 13,000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Inject the filtered extract onto the LC-MS system.

-

Separate the DCQA isomers using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detect and quantify the isomers using mass spectrometry in negative ion mode, monitoring for the characteristic [M-H]- ion of DCQAs (m/z 515.1195).

-

Use authentic standards for each isomer for accurate quantification.

The following diagram depicts a typical workflow for DCQA analysis.

In Vitro Enzyme Assay for Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT)

This assay measures the activity of HCT by monitoring the formation of p-coumaroyl-shikimate from p-coumaroyl-CoA and shikimic acid.

Materials:

-

Plant protein extract containing HCT

-

100 mM Tris-HCl buffer, pH 7.5

-

1 M Dithiothreitol (DTT)

-

p-Coumaroyl-CoA stock solution

-

Shikimic acid stock solution

-

LC-MS system

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 1 mM DTT, 200 µM p-coumaroyl-CoA, and 5 mM shikimic acid.

-

Initiate the reaction by adding the plant protein extract.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of acetonitrile.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by LC-MS to detect and quantify the product, p-coumaroyl-shikimate.

In Vitro Enzyme Assay for Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT)

This spectrophotometric assay measures the reverse reaction of HQT, monitoring the formation of caffeoyl-CoA from chlorogenic acid (CGA) and Coenzyme A.[18]

Materials:

-

Plant protein extract containing HQT

-

100 mM Phosphate buffer, pH 7.0

-

1 mM EDTA

-

Chlorogenic acid (CGA) stock solution

-

Coenzyme A (CoA) stock solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing 100 mM phosphate buffer (pH 7.0), 1 mM EDTA, and 400 µM CGA.

-

Add the plant protein extract to the cuvette.

-

Initiate the reaction by adding 400 µM CoA.

-

Monitor the increase in absorbance at 360 nm, which corresponds to the formation of caffeoyl-CoA, over time.

In Vitro Enzyme Assay for p-Coumaroyl Ester 3'-Hydroxylase (C3'H)

This assay measures the hydroxylation of p-coumaroyl-shikimate to caffeoyl-shikimate by the cytochrome P450 enzyme C3'H.

Materials:

-

Microsomal fraction containing C3'H

-

100 mM Potassium phosphate buffer, pH 7.4

-

NADPH

-

p-Coumaroyl-shikimate

-

LC-MS system

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4) and the microsomal fraction.

-

Add the substrate, p-coumaroyl-shikimate.

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction at 30°C for a defined period.

-

Stop the reaction by adding an equal volume of acetonitrile.

-

Centrifuge the mixture and analyze the supernatant by LC-MS to detect and quantify the product, caffeoyl-shikimate.

Conclusion

The biosynthesis of dicaffeoylquinic acid isomers is a finely regulated process involving a dedicated set of enzymes and a complex signaling network responsive to environmental cues. A thorough understanding of this pathway, from the molecular genetics to the biochemical characterization of the enzymes, is essential for harnessing the full therapeutic potential of these valuable natural products. The methodologies outlined in this guide provide a robust framework for researchers to further investigate and manipulate the production of specific DCQA isomers for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Transcriptional control of flavonoid biosynthesis: Fine-tuning of the MYB-bHLH-WD40 (MBW) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silencing of Hydroxycinnamoyl-Coenzyme A Shikimate/Quinate Hydroxycinnamoyltransferase Affects Phenylpropanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Interaction of COP1 and UVR8 regulates UV-B-induced photomorphogenesis and stress acclimation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. UV-B Signaling Pathways with Different Fluence-Rate Response Profiles Are Distinguished in Mature Arabidopsis Leaf Tissue by Requirement for UVR8, HY5, and HYH - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. The Arabidopsis bZIP transcription factor HY5 regulates expression of the PFG1/MYB12 gene in response to light and ultraviolet-B radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of Flavonoid Biosynthesis by the MYB-bHLH-WDR (MBW) Complex in Plants and Its Specific Features in Cereals [mdpi.com]

- 16. Identification of MBW Complex Components Implicated in the Biosynthesis of Flavonoids in Woodland Strawberry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Exploring the metabolic and physiological roles of HQT in S. lycopersicum by gene editing - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanism of Action of 4,5-Dicaffeoylquinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dicaffeoylquinic acid (4,5-DCQA), a naturally occurring polyphenolic compound, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of 4,5-DCQA. It details its action on key signaling pathways, summarizes quantitative data from pertinent studies, and outlines the experimental protocols employed in this research. The primary focus is on its well-documented anti-inflammatory, antioxidant, neuroprotective, anti-cancer, and anti-diabetic properties.

Core Mechanisms of Action

4,5-DCQA exerts its biological effects through the modulation of several critical cellular signaling pathways. The most extensively studied mechanisms involve the inhibition of pro-inflammatory pathways and the activation of antioxidant responses.

Anti-Inflammatory Effects

A primary mechanism of 4,5-DCQA is its potent anti-inflammatory activity, primarily mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2]

-

Inhibition of the NF-κB Pathway: In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), 4,5-DCQA prevents the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This inhibition of IκB-α phosphorylation and degradation subsequently blocks the nuclear translocation of the NF-κB p65 subunit.[1][3] As a result, the transcription of various pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6), is significantly downregulated.[1][2]

-

Modulation of the MAPK Pathway: 4,5-DCQA has been shown to inhibit the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, without altering their total protein levels.[1] The suppression of MAPK activation further contributes to the reduced expression of inflammatory mediators.[1][3]

These anti-inflammatory actions have been observed in various models, including LPS-stimulated RAW264.7 macrophage cells and in vivo models of inflammation and osteoarthritis.[1][2][3]

Antioxidant Activity

4,5-DCQA is a potent antioxidant.[4] This activity is attributed to its ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and to inhibit superoxide production.[5] The antioxidant properties of 4,5-DCQA are considered superior to other dicaffeoylquinic acid isomers and the well-known antioxidant, chlorogenic acid.[1] Furthermore, there is evidence suggesting that dicaffeoylquinic acids, in general, can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses.[6]

Neuroprotective Effects

The neuroprotective properties of 4,5-DCQA are linked to its anti-inflammatory and antioxidant activities. In models of neuroinflammation and neurodegeneration, it has been shown to protect neurons from damage. For instance, in a high-fat diet-induced model of cognitive dysfunction, 4,5-DCQA inhibited the reduction of neurotransmitters, oxidative stress, and mitochondrial dysfunction.[7] It also prevented the accumulation of amyloid-β by increasing the expression of the insulin-degrading enzyme.[7] Studies on other dicaffeoylquinic acid isomers have demonstrated protection against hydrogen peroxide-induced cell death in SH-SY5Y neuroblastoma cells by attenuating neuronal death and caspase-3 activation.[8]

Anti-Cancer Activity

4,5-DCQA has demonstrated significant anti-cancer effects, particularly against prostate cancer cells.[4][9] Its primary mechanism in this context is the induction of cell cycle arrest at the S phase, rather than the induction of apoptosis.[9] This effect was observed in DU-145, LNCaP, and PC-3 prostate cancer cell lines and was associated with a negative impact on Bcl-2 expression.[4][9] Notably, 4,5-DCQA's activity was maintained under both normoxic and hypoxic conditions.[9]

Anti-Diabetic Properties

In the context of diabetes, 4,5-DCQA has been shown to reduce islet cell apoptosis and improve pancreatic function in type 2 diabetic mice.[4][10] It also exhibits inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, which can help in managing postprandial hyperglycemia.[4][11] Additionally, it has been found to inhibit aldose reductase, an enzyme implicated in diabetic complications.[11][12]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the biological activities of this compound.

| Activity | Model System | Parameter | Value | Reference |

| Anti-Cancer | DU-145 prostate cancer cells | IC50 | 5 µM | [9] |

| Anti-HIV | HIV-1 integrase (3' end processing) | IC50 | 0.13 µg/ml | [5] |

| Anti-HIV | HIV-1 integrase (3' end joining) | IC50 | 0.24 µg/ml | [5] |

| Anti-HIV | HIV-1 integrase (disintegration) | IC50 | 0.3 µg/ml | [5] |

| Anti-HIV | HIV-1 replication (MT-2 cells) | EC50 | 2 µg/ml | [5] |

| Antioxidant | DPPH radical scavenging | IC50 | 19.8 µM | [5] |

| Antioxidant | Superoxide production (human neutrophils) | IC50 | 1.49 µM | [5] |

| Anti-melanogenic | Melanogenesis in B16F1 cells | Inhibition | 84% at 25 µM | [5] |

| Anti-inflammatory | PGE2 production (LPS-stimulated U937 cells) | Decrease | at 5 and 10 µg/ml | [5] |

| Anti-inflammatory | PGE2 production (LPS-stimulated RAW264.7 cells) | Inhibition | 55% at 4 µM | [1] |

| Anti-inflammatory | IL-6 expression (LPS-stimulated RAW264.7 cells) | Inhibition | 20% at 4 µM | [1] |

| Anti-inflammatory | TNF-α expression (LPS-stimulated RAW264.7 cells) | Inhibition | 40% at 4 µM | [1] |

| Anti-Hepatitis B | HBsAg expression | Inhibition | 86.93% at 100 µg/mL | [4] |

| Anti-Hepatitis B | HBeAg expression | Inhibition | 59.79% at 100 µg/mL | [4] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of 4,5-DCQA.

In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages

-

Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of 4,5-DCQA for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 24 hours).[1]

-

Nitric Oxide (NO) Measurement: The production of NO is assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.[1][3]

-

Pro-inflammatory Cytokine and Mediator Measurement: The levels of prostaglandins (e.g., PGE2) and cytokines (e.g., TNF-α, IL-6) in the cell culture medium are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][3]

-

Western Blot Analysis: To determine the expression levels of key proteins, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., iNOS, COX-2, p-ERK, p-JNK, p-p38, IκB-α, NF-κB p65). Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.[1][3]

-

Nuclear Translocation of NF-κB: Nuclear and cytosolic fractions of the cells are separated. The levels of NF-κB p65 in each fraction are then determined by Western blotting to assess its translocation to the nucleus.[1][3]

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Treatment: 4,5-DCQA is administered orally at various doses (e.g., 5, 10, and 20 mg/kg body weight) prior to the induction of inflammation.[1][2]

-

Induction of Edema: Inflammation is induced by injecting a solution of carrageenan into the plantar surface of the rat's hind paw.

-

Measurement of Paw Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer to assess the extent of swelling.

-

Histological and Molecular Analysis: After the experiment, the paw tissue can be collected for histological examination and for measuring the expression of inflammatory mediators (e.g., iNOS, COX-2, TNF-α) via Western blot or immunohistochemistry.[1]

Cell Cycle Analysis in Prostate Cancer Cells

-

Cell Culture: Human prostate cancer cell lines (e.g., DU-145) are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of 4,5-DCQA for a specific duration (e.g., 72 hours).[4][9]

-

Cell Viability Assay: The effect of 4,5-DCQA on cell viability is determined using assays such as the MTT assay.[13]

-

Cell Cycle Analysis: After treatment, cells are harvested, fixed (e.g., in ethanol), and stained with a fluorescent DNA-binding dye (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[4]

-

Clonogenic Assay: To assess the long-term effects of the treatment, a clonogenic assay can be performed. After treatment, a known number of cells are seeded and allowed to form colonies over an extended period. The number and size of the colonies are then quantified.[9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: Anti-inflammatory mechanism of 4,5-DCQA via NF-κB and MAPK pathways.

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Conclusion

This compound is a promising natural compound with a well-defined, multi-target mechanism of action. Its ability to potently inhibit key inflammatory pathways, coupled with its strong antioxidant and other beneficial activities, positions it as a strong candidate for further investigation and development as a therapeutic agent for a range of diseases, including inflammatory disorders, neurodegenerative diseases, cancer, and diabetes. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of this remarkable molecule.

References

- 1. Anti-Inflammatory Effect of this compound on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effect of this compound on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chondroprotective Effects of this compound in Osteoarthritis through NF-κB Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4,5-dicaffeyolquinic acid improves high-fat diet-induced cognitive dysfunction through the regulation of insulin degrading enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Prostate Cancer Cells by this compound through Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Antioxidant Properties of 4,5-Dicaffeoylquinic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,5-Dicaffeoylquinic acid (4,5-diCQA), a naturally occurring polyphenolic compound, has garnered significant attention within the scientific community for its potent antioxidant capabilities.[1][2] This technical guide provides an in-depth examination of the multifaceted antioxidant mechanisms of 4,5-diCQA, presenting key quantitative data, detailed experimental protocols, and visual representations of its mode of action. The information compiled herein is intended to serve as a critical resource for researchers and professionals engaged in the fields of pharmacology, natural product chemistry, and the development of novel therapeutics for oxidative stress-related pathologies.

Core Mechanisms of Antioxidant Action

The antioxidant efficacy of this compound stems from a combination of direct and indirect mechanisms, enabling it to both neutralize existing reactive oxygen species (ROS) and enhance the endogenous antioxidant defenses of the cell.

Direct Radical Scavenging Activity

4,5-diCQA is an efficient free radical scavenger.[3] Its chemical structure, featuring two caffeoyl groups with ortho-dihydroxy phenolic rings, allows it to donate hydrogen atoms or electrons to neutralize a wide array of reactive radicals. This direct antioxidant action has been quantified in numerous cell-free assays.[3][4] The primary pathways involved include:

-

Electron Transfer (ET): The molecule can directly transfer an electron to reduce a radical species.

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can donate a hydrogen atom to quench radicals.[4]

Studies have demonstrated its ability to effectively scavenge nitrogen-centered radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), as well as oxygen-centered radicals.[3][4]

Indirect Antioxidant Activity via Nrf2-Keap1 Pathway Activation

Beyond direct scavenging, 4,5-diCQA exerts a profound influence on cellular antioxidant systems by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[1][5] This pathway is a master regulator of cellular redox homeostasis.[6][7]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[8][9] Upon exposure to oxidative stress or inducers like 4,5-diCQA, Keap1 undergoes a conformational change. This releases Nrf2, allowing it to translocate into the nucleus.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, initiating the transcription of a suite of cytoprotective proteins.[10][11]

Key antioxidant enzymes upregulated by this pathway include:

-

Heme Oxygenase-1 (HO-1)

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1)

-

Superoxide Dismutase (SOD)

-

Catalase (CAT)

This induction of endogenous antioxidant enzymes provides a sustained and amplified defense against oxidative insults.

Quantitative Antioxidant Data

The antioxidant capacity of 4,5-diCQA has been quantified through various assays. The following tables summarize key findings from the literature to facilitate comparison.

Table 1: In Vitro Radical Scavenging and Antioxidant Activity of this compound

| Assay Type | Method | Result (IC₅₀ / Value) | Organism/System | Reference |

|---|---|---|---|---|

| Radical Scavenging | DPPH | 19.8 µM | Cell-free | [3] |

| Radical Scavenging | Superoxide Anion | 1.49 µM | Human Neutrophils | [3] |

| Anti-inflammatory | PGE₂ Production Inhibition | Effective at 5-10 µg/mL | LPS-stimulated U937 cells | [3] |

| Anti-inflammatory | TNF-α Expression Inhibition | 40% inhibition at 4 µM | LPS-stimulated RAW264.7 cells | [2] |

| Anti-inflammatory | Nitric Oxide (NO) Production | Point of Departure: 4–40 µM | LPS-stimulated RAW264.7 cells |[12] |

IC₅₀ (Half maximal inhibitory concentration) is the measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo and Cellular Antioxidant Effects of Dicaffeoylquinic Acid Isomers

| Effect Measured | Model System | Treatment | Key Finding | Reference |

|---|---|---|---|---|

| Antioxidant Enzyme Activity | Mouse model of acute lung injury | 10 and 20 mg/kg 3,5-diCQA | Statistically significant elevation of SOD levels in the lung. | [1][12] |

| GSH Homeostasis | EV71 virus-infected Vero cells | 100 µM 3,5-diCQA | Returned basal protein levels of glutathione reductase (GR) and glutathione peroxidase (GPX). | [1][12] |

| HO-1 Expression | 3T3-L1 cells | 10 µM 3,5-diCQA | Elevated HO-1 protein expression compared to control. | [1][12] |

| Paw Edema Inhibition | Carrageenan-induced rat model | 20 mg/kg 4,5-diCQA | Effect comparable to 10 mg/kg diclofenac sodium at 5 hours. |[2] |

Note: Some data points refer to other dicaffeoylquinic acid isomers, highlighting the general potent antioxidant activity of this class of compounds.

Detailed Experimental Protocols

The following sections provide standardized methodologies for key experiments used to evaluate the antioxidant properties of compounds like 4,5-diCQA.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark.

-

Sample Preparation: Prepare a series of dilutions of 4,5-diCQA in a suitable solvent (e.g., methanol or ethanol) to obtain a range of final concentrations (e.g., 1 to 100 µM).

-

Reaction: In a 96-well microplate or cuvette, add a small volume of the 4,5-diCQA solution (e.g., 50 µL) to a larger volume of the DPPH solution (e.g., 950 µL).[13] A blank containing only the solvent is also prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[13]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC₅₀ Determination: Plot the % inhibition against the concentration of 4,5-diCQA. The IC₅₀ value is determined by regression analysis as the concentration required to inhibit 50% of the DPPH radicals.[14]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

-

Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14][15]

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of 4,5-diCQA as described for the DPPH assay.

-

Reaction: Add a small volume of the 4,5-diCQA sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 190 µL).

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[15]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation and IC₅₀ Determination: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.

Western Blot Analysis for Nrf2 Pathway Proteins

This protocol is used to quantify the expression levels of key proteins like Nrf2 and HO-1, providing evidence for the activation of the Nrf2 signaling pathway.

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., HaCaT keratinocytes, RAW264.7 macrophages) to approximately 80% confluency. Treat the cells with various concentrations of 4,5-diCQA for a specified time period (e.g., 6-24 hours). An untreated control group is essential.

-

Protein Extraction: Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a standard method, such as the Bradford or BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Nrf2, anti-HO-1, anti-Keap1) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software. Normalize the expression of target proteins to the loading control to compare relative protein levels between treated and control groups.

Conclusion

This compound exhibits robust antioxidant properties through a dual-action mechanism involving direct free radical scavenging and the potent activation of the cytoprotective Nrf2-Keap1 signaling pathway.[1][5] The quantitative data clearly establish its efficacy in both cell-free and cellular systems, positioning it as a compound of significant interest. The provided protocols offer a standardized framework for its further investigation. For drug development professionals, 4,5-diCQA represents a promising lead candidate for the creation of novel therapeutic agents aimed at mitigating oxidative stress, which is a key etiological factor in a wide range of chronic and degenerative diseases.

References

- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effect of this compound on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family: The Mechanism, Structure–Activity Relationship, and Conformational Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. msjonline.org [msjonline.org]

- 10. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Caffeoylquinic acid ameliorates oxidative stress-mediated cell death via Nrf2 activation in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases [frontiersin.org]

- 13. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. researchgate.net [researchgate.net]

The Anti-inflammatory Potential of 4,5-Dicaffeoylquinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dicaffeoylquinic acid (4,5-diCQA), a naturally occurring phenolic compound, has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This technical guide provides an in-depth overview of the current understanding of 4,5-diCQA's anti-inflammatory effects, with a focus on its molecular mechanisms of action. This document summarizes key quantitative data from pertinent in vitro and in vivo studies, details the experimental protocols used to generate this data, and visualizes the core signaling pathways involved. The evidence presented herein underscores the potential of 4,5-diCQA as a promising candidate for the development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Current anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with adverse side effects, highlighting the need for novel and safer therapeutic agents.

This compound is a derivative of caffeic acid and quinic acid, found in various plant species. Emerging research has illuminated its potent anti-inflammatory activities, positioning it as a compound of interest for further investigation and drug development.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

The anti-inflammatory effects of 4,5-diCQA are primarily attributed to its ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. The two most well-characterized pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

4,5-diCQA has been shown to inhibit the activation of the NF-κB pathway.[1] It achieves this by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[1] This inhibitory action leads to a downstream reduction in the expression of various pro-inflammatory mediators.[1]

The MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, that are activated by various extracellular stimuli, including LPS. Activated MAPKs phosphorylate and activate downstream transcription factors, leading to the production of inflammatory cytokines and enzymes.

Studies have demonstrated that 4,5-diCQA can significantly suppress the phosphorylation of ERK, JNK, and p38 MAPK in a dose-dependent manner in LPS-stimulated cells.[1] By inhibiting the activation of these key kinases, 4,5-diCQA effectively dampens the inflammatory response.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of 4,5-diCQA has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Stimulant | Mediator | Concentration of 4,5-diCQA | % Inhibition / Effect | Reference |

| RAW264.7 Macrophages | LPS | Nitric Oxide (NO) | 4 µM | Significant reduction | [1] |

| RAW264.7 Macrophages | LPS | Prostaglandin E2 (PGE2) | 4 µM | Significant reduction | [1] |

| RAW264.7 Macrophages | LPS | iNOS (protein) | Dose-dependent decrease | [1] | |

| RAW264.7 Macrophages | LPS | COX-2 (protein) | Dose-dependent decrease | [1] | |

| RAW264.7 Macrophages | LPS | TNF-α (protein) | 4 µM | ~40% inhibition | [1] |

| RAW264.7 Macrophages | LPS | IL-6 (protein) | 4 µM | ~20% inhibition | [1] |

| Primary Rat Chondrocytes | IL-1β | Nitrite | 10, 20, 40 µM | Significant inhibition | [2][3] |

| Primary Rat Chondrocytes | IL-1β | PGE2 | 10, 20, 40 µM | Significant inhibition | [2][3] |

| Primary Rat Chondrocytes | IL-1β | iNOS (protein) | 10, 20, 40 µM | Significant inhibition | [2][3] |

| Primary Rat Chondrocytes | IL-1β | COX-2 (protein) | 10, 20, 40 µM | Significant inhibition | [2][3] |

| Primary Rat Chondrocytes | IL-1β | MMP-3, MMP-13, ADAMTS-4 (protein) | 10, 20, 40 µM | Significant inhibition | [2] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Inflammatory Stimulus | Dosage of 4,5-diCQA (Oral) | Outcome Measure | Result | Reference |

| Rat | Carrageenan-induced paw edema | 5, 10, 20 mg/kg | Paw thickness | Dose-dependent reduction | [1][4] |

| Rat | Carrageenan-induced paw edema | 5, 10, 20 mg/kg | iNOS expression (spinal cord) | Dose-dependent decrease | [1] |

| Rat | Carrageenan-induced paw edema | 5, 10, 20 mg/kg | COX-2 expression (spinal cord) | Dose-dependent decrease | [1] |

| Rat | Carrageenan-induced paw edema | 5, 10, 20 mg/kg | TNF-α expression (spinal cord) | Dose-dependent decrease | [1] |

| Rat (DMM-induced Osteoarthritis) | Surgical | Not specified | Cartilage destruction and proteoglycan loss | Inhibition | [2] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental processes described, the following diagrams have been generated using Graphviz (DOT language).

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-inflammatory Assays

RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of 4,5-diCQA for 1-2 hours before stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified duration (e.g., 24 hours).

Primary rat chondrocytes are isolated from the articular cartilage of neonatal rats and cultured in DMEM/F-12 medium with 10% FBS and 1% penicillin-streptomycin. For experiments, chondrocytes are pre-treated with 4,5-diCQA before stimulation with interleukin-1β (IL-1β; typically 10 ng/mL).

The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate. After a 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

The concentrations of PGE2, TNF-α, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. Briefly, supernatants are added to microplate wells pre-coated with capture antibodies specific for the target molecule. After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate solution to produce a colorimetric signal. The absorbance is measured at the appropriate wavelength, and concentrations are calculated based on a standard curve.

Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-IκBα, NF-κB p65, phospho-ERK, phospho-JNK, phospho-p38, and a loading control (e.g., β-actin or GAPDH). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

Male Sprague-Dawley or Wistar rats are used for this model. The animals are housed under standard laboratory conditions with free access to food and water. 4,5-diCQA is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally by gavage at doses typically ranging from 5 to 20 mg/kg body weight. The control group receives the vehicle alone. A positive control group is often treated with a known anti-inflammatory drug, such as indomethacin (e.g., 10 mg/kg).

One hour after the administration of 4,5-diCQA or the control substances, acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw of each rat. The paw volume is measured immediately before the carrageenan injection and at various time points thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer. The degree of swelling is calculated as the increase in paw volume.

At the end of the experiment, the animals are euthanized, and the inflamed paw tissue and, in some studies, the spinal cord are collected. The tissues can be processed for Western blot analysis or immunohistochemistry to determine the expression levels of inflammatory markers as described in the in vitro section.

Conclusion and Future Directions

The collective evidence strongly supports the anti-inflammatory properties of this compound. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways provides a robust mechanism for its observed effects on reducing the production of a wide array of pro-inflammatory mediators. The efficacy of 4,5-diCQA in both in vitro and in vivo models of inflammation highlights its potential as a lead compound for the development of novel anti-inflammatory drugs.

Future research should focus on several key areas. Further elucidation of the precise molecular targets of 4,5-diCQA within the inflammatory cascades is warranted. Pharmacokinetic and toxicological studies are essential to evaluate its drug-like properties and safety profile. Additionally, testing the efficacy of 4,5-diCQA in more chronic and disease-specific animal models of inflammation will be crucial in translating these promising preclinical findings into potential clinical applications. The data presented in this guide provides a solid foundation for these future investigations.

References

The Neuroprotective Potential of 4,5-Dicaffeoylquinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dicaffeoylquinic acid (4,5-DCQA), a naturally occurring phenolic compound, has garnered significant attention for its potential neuroprotective effects. This technical guide provides a comprehensive overview of the current understanding of 4,5-DCQA's neuroprotective mechanisms, supported by quantitative data from in vitro and in vivo studies. The primary modes of action for 4,5-DCQA include potent antioxidant and anti-inflammatory activities, largely mediated through the modulation of key signaling pathways such as the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. This document details the experimental protocols for assessing these neuroprotective effects and presents the available quantitative data in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the molecular interactions and experimental designs. This guide is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development, aiming to accelerate the investigation and potential therapeutic application of this compound for neurodegenerative diseases.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Oxidative stress and neuroinflammation are key pathological contributors to the onset and progression of these debilitating conditions. Consequently, therapeutic strategies aimed at mitigating these processes are of paramount interest. This compound (4,5-DCQA), a derivative of caffeic acid and quinic acid, has emerged as a promising neuroprotective agent. Its robust antioxidant and anti-inflammatory properties have been demonstrated in various experimental models. This guide synthesizes the current scientific evidence supporting the neuroprotective potential of 4,5-DCQA, with a focus on its molecular mechanisms of action.

Mechanisms of Neuroprotection

The neuroprotective effects of 4,5-DCQA are multifaceted, primarily revolving around its ability to counteract oxidative stress and inflammation. These effects are mediated through the modulation of critical intracellular signaling pathways.

Antioxidant Activity

4,5-DCQA exhibits potent antioxidant activity by directly scavenging free radicals and by upregulating the expression of endogenous antioxidant enzymes. This dual action helps to maintain cellular redox homeostasis and protect neurons from oxidative damage.

Anti-Inflammatory Activity

Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. 4,5-DCQA has been shown to suppress the production of pro-inflammatory mediators in microglia, the resident immune cells of the central nervous system. This anti-inflammatory effect is crucial for preventing the perpetuation of neuronal damage.

Modulation of Signaling Pathways

The antioxidant and anti-inflammatory effects of 4,5-DCQA are largely attributed to its ability to modulate key signaling pathways, including:

-

Nrf2/ARE Pathway: 4,5-DCQA can activate the Nrf2 transcription factor, which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

-

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is crucial for promoting cell survival and inhibiting apoptosis. 4,5-DCQA has been shown to activate this pathway, thereby protecting neurons from various insults.

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and neuroprotective effects of 4,5-DCQA and its isomers. It is important to note that specific quantitative data for the neuroprotective effects of 4,5-DCQA are limited in the current literature, and in some cases, data from its isomers (e.g., 3,5-dicaffeoylquinic acid) are presented as a proxy, with appropriate notation.

Table 1: Antioxidant Activity of Dicaffeoylquinic Acid Isomers

| Assay | Compound | IC50 Value | Reference |

| DPPH Radical Scavenging | 4,5-diCQA | Superior to other isomers | [1] |

| ABTS Radical Scavenging | 4,5-diCQA | Data not available |

Note: While a direct IC50 value for 4,5-DCQA in DPPH and ABTS assays was not found, one study suggests its superior antioxidant activity compared to other isomers.[1]

Table 2: In Vitro Anti-Inflammatory Effects of this compound